Cas no 96627-13-3 ((2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate)

(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate structure
96627-13-3 structure
Productnaam:(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
CAS-nummer:96627-13-3
MF:C24H30O6
MW:414.491407871246
CID:1990403
PubChem ID:78173000

(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate Chemische en fysische eigenschappen

Naam en identificatie

    • (2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
    • [(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
    • 4-O-Methylmelleolide
    • 3-Formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
    • CHEBI:175315
    • 96627-13-3
    • DTXSID30914409
    • CHEMBL519481
    • [(2R,2aS,4aS,7aS,7bR)-3-ormyl-2a-methoxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
    • Inchi: InChI=1S/C24H30O6/c1-13-6-16(26)8-18(27)20(13)21(28)30-19-11-23(4)17-10-22(2,3)9-14(17)7-15(12-25)24(19,23)29-5/h6-8,12,14,17,19,26-27H,9-11H2,1-5H3
    • InChI-sleutel: GYCBSZGIYPNYAB-UHFFFAOYSA-N
    • LACHT: CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)OC)C)O)O

Berekende eigenschappen

  • Exacte massa: 414.204
  • Monoisotopische massa: 414.204
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 759
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.5
  • Topologisch pooloppervlak: 93.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 560.4°C at 760 mmHg
  • Vlampunt: 188.6°C
  • Brekindex: 1.599

(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-methoxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd